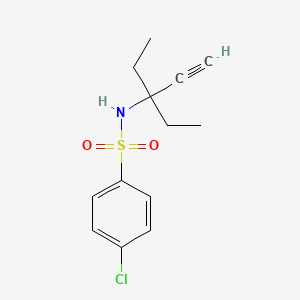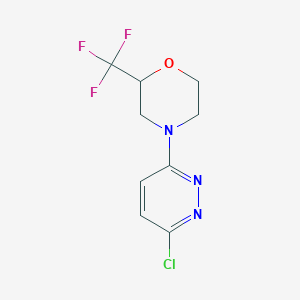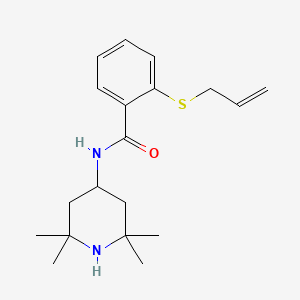
4-chloro-N-(1,1-diethyl-2-propyn-1-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(1,1-diethyl-2-propyn-1-yl)benzenesulfonamide, also known as PD 173074, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first synthesized in 1998 and has since been used in various scientific research studies to investigate its mechanism of action and effects.
Mecanismo De Acción
4-chloro-N-(1,1-diethyl-2-propyn-1-yl)benzenesulfonamide 173074 acts as a competitive inhibitor of FGFR by binding to the ATP-binding site of the receptor. This prevents the activation of downstream signaling pathways that are involved in cell proliferation and survival. By inhibiting FGFR signaling, 4-chloro-N-(1,1-diethyl-2-propyn-1-yl)benzenesulfonamide 173074 can induce apoptosis and inhibit tumor growth.
Biochemical and Physiological Effects
4-chloro-N-(1,1-diethyl-2-propyn-1-yl)benzenesulfonamide 173074 has been shown to have significant effects on various cellular processes, including cell proliferation, differentiation, and survival. In vitro studies have demonstrated that 4-chloro-N-(1,1-diethyl-2-propyn-1-yl)benzenesulfonamide 173074 can induce apoptosis and inhibit cell growth in various cancer cell lines. In vivo studies have also shown that 4-chloro-N-(1,1-diethyl-2-propyn-1-yl)benzenesulfonamide 173074 can inhibit tumor growth in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-chloro-N-(1,1-diethyl-2-propyn-1-yl)benzenesulfonamide 173074 has several advantages as a tool compound for scientific research. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied and validated as a specific inhibitor of FGFR signaling. However, there are also some limitations to the use of 4-chloro-N-(1,1-diethyl-2-propyn-1-yl)benzenesulfonamide 173074. It has relatively low potency compared to other FGFR inhibitors, and its effects may be cell type-specific. Additionally, its inhibitory effects may be reversible, which can limit its usefulness in long-term studies.
Direcciones Futuras
There are several potential future directions for the use of 4-chloro-N-(1,1-diethyl-2-propyn-1-yl)benzenesulfonamide 173074 in scientific research. One area of interest is the development of more potent and specific FGFR inhibitors based on the structure of 4-chloro-N-(1,1-diethyl-2-propyn-1-yl)benzenesulfonamide 173074. Another potential direction is the investigation of the effects of 4-chloro-N-(1,1-diethyl-2-propyn-1-yl)benzenesulfonamide 173074 on other cellular pathways and processes, such as angiogenesis and immune response. Additionally, 4-chloro-N-(1,1-diethyl-2-propyn-1-yl)benzenesulfonamide 173074 could be used in combination with other therapeutic agents to enhance its efficacy in cancer treatment.
Métodos De Síntesis
4-chloro-N-(1,1-diethyl-2-propyn-1-yl)benzenesulfonamide 173074 can be synthesized using a multi-step process that involves the reaction of 4-chlorobenzenesulfonyl chloride with diethyl propargylmalonate, followed by the reaction with sodium azide and reduction with lithium aluminum hydride. The final product is obtained after purification and isolation.
Aplicaciones Científicas De Investigación
4-chloro-N-(1,1-diethyl-2-propyn-1-yl)benzenesulfonamide 173074 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the fibroblast growth factor receptor (FGFR) signaling pathway, which is involved in various cellular processes such as cell proliferation, differentiation, and survival. Aberrant activation of FGFR signaling has been implicated in the development and progression of various cancers, including breast, lung, and prostate cancer.
Propiedades
IUPAC Name |
4-chloro-N-(3-ethylpent-1-yn-3-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2S/c1-4-13(5-2,6-3)15-18(16,17)12-9-7-11(14)8-10-12/h1,7-10,15H,5-6H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSFLMFQVTVDPNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C#C)NS(=O)(=O)C1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(3-ethylpent-1-yn-3-yl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~4~-{4-[(diethylamino)sulfonyl]phenyl}-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide](/img/structure/B5494935.png)
![methyl 3-[(2,4-diethoxybenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5494942.png)
![6-methyl-1,3-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B5494948.png)
![2-(cyclopropylmethyl)-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5494949.png)
![2-{[4-allyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5494964.png)


![1-{[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,4-triazole](/img/structure/B5494978.png)
![N-(4-methylphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide](/img/structure/B5494987.png)
![3-isopropyl-6-(2-pyridin-3-ylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5495004.png)
![N-(1-{[(4-acetylphenyl)amino]carbonyl}-4-phenyl-1,3-butadien-1-yl)benzamide](/img/structure/B5495006.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-thiophenesulfonamide](/img/structure/B5495011.png)

![1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-(3-phenylpropyl)piperidine-4-carboxylic acid](/img/structure/B5495032.png)